molecular formula C11H12N2O2 B8791968 3-Methyl-2-(4-nitrophenyl)butanenitrile CAS No. 81310-40-9

3-Methyl-2-(4-nitrophenyl)butanenitrile

Cat. No. B8791968
M. Wt: 204.22 g/mol
InChI Key: AGMHEAQVTJWMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04311696

Procedure details

Into mixed acids (5 ml of 90% nitric acid and 60 ml of concentrated sulfuric acid), held at -2° to -3° with a dry-ice/acetone bath, was dripped 15.92 g of 2-phenyl-3-methylbutyronitrile, causing a very exothermic reaction during the 7-minutes addition period. After an additional 70 minutes at -5° to 0°, the dark reddish orange reaction mixture was poured into excess ice. The thick oil which formed was extracted into butyl chloride, and the butyl chloride extract washed twice each with water and saturated sodium bicarbonate solution. Drying (MgSO4) and evaporation of the butyl chloride solution provided an orange-yellow oil. Vacuum distillation gave 17.1 g of yellow oil, bp 118°-130°/(0.2-0.3 Torr). Crystallization from butyl chloride/hexane provided white 2-(4-nitrophenyl)-3-methylbutyronitrile of m.p. 69°-71°.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
15.92 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[C:5]1([CH:11]([CH:14]([CH3:16])[CH3:15])[C:12]#[N:13])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>S(=O)(=O)(O)O>[N+:1]([C:8]1[CH:9]=[CH:10][C:5]([CH:11]([CH:14]([CH3:16])[CH3:15])[C:12]#[N:13])=[CH:6][CH:7]=1)([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
60 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
15.92 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C#N)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
held at -2° to -3° with a dry-ice/acetone bath
CUSTOM
Type
CUSTOM
Details
a very exothermic reaction
ADDITION
Type
ADDITION
Details
during the 7-minutes addition period
ADDITION
Type
ADDITION
Details
the dark reddish orange reaction mixture was poured into excess ice
CUSTOM
Type
CUSTOM
Details
The thick oil which formed
EXTRACTION
Type
EXTRACTION
Details
was extracted into butyl chloride
EXTRACTION
Type
EXTRACTION
Details
the butyl chloride extract
WASH
Type
WASH
Details
washed twice each with water and saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
(MgSO4) and evaporation of the butyl chloride solution
CUSTOM
Type
CUSTOM
Details
provided an orange-yellow oil
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation

Outcomes

Product
Details
Reaction Time
70 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C#N)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.